molecular formula C16H10FN3S B2799290 (2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-fluorophenyl)amino]prop-2-enenitrile CAS No. 637748-58-4

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-fluorophenyl)amino]prop-2-enenitrile

Cat. No.: B2799290
CAS No.: 637748-58-4
M. Wt: 295.34
InChI Key: JOTIAKAGDDWGTC-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-fluorophenyl)amino]prop-2-enenitrile is a useful research compound. Its molecular formula is C16H10FN3S and its molecular weight is 295.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Benzothiazole derivatives, including those with amino and fluoro substitutions, are subjects of continuous interest due to their biological and chemical properties. Research has highlighted the preparation procedures, properties, and complex compounds of benzothiazole ligands, emphasizing their spectroscopic properties, structures, and biological and electrochemical activity (Boča, Jameson, & Linert, 2011). Modern approaches to the synthesis and transformations of these derivatives focus on biologically active and industrially demanded compounds, exploring green chemistry principles for their development (Zhilitskaya, Shainyan, & Yarosh, 2021).

Biological and Pharmacological Activity

Benzothiazole compounds exhibit a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor effects. They have been recognized for their potential as chemotherapeutic agents, especially 2-arylbenzothiazoles, which are under development for cancer treatment. This highlights the importance of benzothiazole derivatives in drug discovery and their structural simplicity, which facilitates the development of chemical libraries for new therapies (Kamal, Hussaini, & Malik, 2015).

Potential Therapeutic Applications

The structural activity relationship and the importance of benzothiazole derivatives in medicinal chemistry have been extensively reviewed, showcasing their variety of pharmacological activities. These compounds are considered crucial in the development of new therapeutic agents due to their anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer properties (Bhat & Belagali, 2020).

Anticancer and Antimicrobial Activities

Recent studies on structural modifications of benzothiazoles and their conjugate systems have identified them as promising chemotherapeutics. Their synthetic accessibility and biological profile are compelling for the design of new antitumor agents, demonstrating a need for further exploration into drug combinations and new generation drugs for cancer therapy (Ahmed et al., 2012).

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(2-fluoroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3S/c17-12-5-1-2-6-13(12)19-10-11(9-18)16-20-14-7-3-4-8-15(14)21-16/h1-8,10,19H/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTIAKAGDDWGTC-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=CNC3=CC=CC=C3F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C/NC3=CC=CC=C3F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.